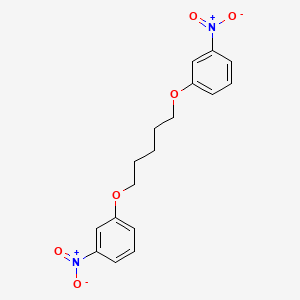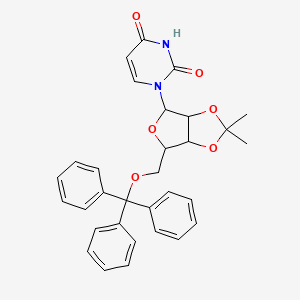
2',3'-Isopropylidene-5'-trityluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Isopropylidene-5’-trityluridine is a modified nucleoside derivative. It is characterized by the presence of an isopropylidene group at the 2’ and 3’ positions and a trityl group at the 5’ position of the uridine molecule. This compound is often used in the synthesis of various nucleoside analogs and has applications in medicinal chemistry and biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-isopropylidene-5’-trityluridine typically involves the protection of the hydroxyl groups at the 2’ and 3’ positions of uridine with an isopropylidene group. This is followed by the protection of the 5’ hydroxyl group with a trityl group. The reaction conditions often involve the use of acetone and zinc chloride for the isopropylidene protection and trityl chloride in the presence of a base for the trityl protection .
Industrial Production Methods: Industrial production of 2’,3’-isopropylidene-5’-trityluridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of anhydrous conditions and specific catalysts is crucial to avoid hydrolysis and other side reactions .
Types of Reactions:
Oxidation: 2’,3’-Isopropylidene-5’-trityluridine can undergo oxidation reactions, particularly at the trityl group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like trityl chloride and bases such as pyridine are commonly used.
Major Products:
Oxidation: Oxidized derivatives of the trityl group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted nucleoside derivatives with different protecting groups.
Applications De Recherche Scientifique
2’,3’-Isopropylidene-5’-trityluridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various nucleoside analogs.
Biology: Employed in studies involving nucleic acid chemistry and enzymatic processes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and biochemical reagents
Mécanisme D'action
The mechanism of action of 2’,3’-isopropylidene-5’-trityluridine involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The trityl group provides steric hindrance, affecting the interaction of the nucleoside with enzymes and other molecular targets. This can lead to the inhibition of viral replication or the disruption of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
2’,3’-Isopropylidene-5-iodouridine: Another modified nucleoside with antiviral properties.
2’,3’-Isopropylideneuridine: Used in the synthesis of various nucleoside analogs.
5’-Trityluridine: A related compound with a trityl group at the 5’ position but lacking the isopropylidene protection
Uniqueness: 2’,3’-Isopropylidene-5’-trityluridine is unique due to the combination of both isopropylidene and trityl protecting groups. This dual protection enhances its stability and makes it a valuable intermediate in the synthesis of complex nucleoside derivatives .
Propriétés
Numéro CAS |
10526-27-9 |
|---|---|
Formule moléculaire |
C31H30N2O6 |
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
1-[2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C31H30N2O6/c1-30(2)38-26-24(37-28(27(26)39-30)33-19-18-25(34)32-29(33)35)20-36-31(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19,24,26-28H,20H2,1-2H3,(H,32,34,35) |
Clé InChI |
XVGDBKLBNXKLMP-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


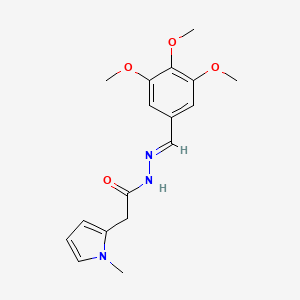

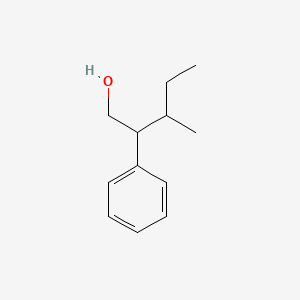
![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967930.png)
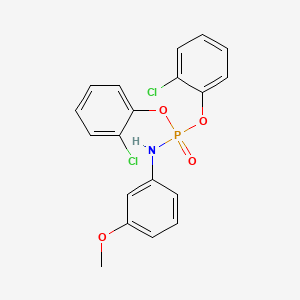

![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967947.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11967953.png)

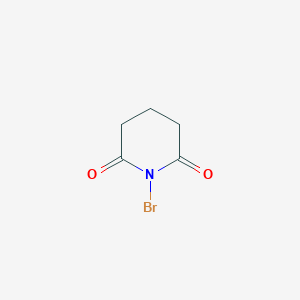
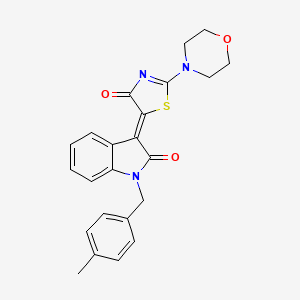
![4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11967968.png)

